6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of a fluorine atom, a methylphenyl group, and a sulfanylidene moiety attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Fluorine: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially leading to the formation of dihydroquinazolinones or thiols.
Substitution: The fluorine atom and the methylphenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinazolinones are known for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the fluorine atom and the sulfanylidene group may enhance these biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-[(4-methylphenyl)methyl]-2-thioxo-1H-quinazolin-4-one: Similar structure but with a thioxo group instead of sulfanylidene.
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one: Chlorine atom instead of fluorine.
6-fluoro-3-[(4-methylphenyl)methyl]-2-oxo-1H-quinazolin-4-one: Oxo group instead of sulfanylidene.
Uniqueness
The unique combination of the fluorine atom, methylphenyl group, and sulfanylidene moiety in 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one provides distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the sulfanylidene group offers unique redox properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
CAS No. |
422526-84-9 |
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Molecular Formula |
C16H13FN2OS |
Molecular Weight |
300.35 |
IUPAC Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
InChI Key |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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